molecular formula C10H10BrN3O2 B10972082 5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide

5-bromo-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide

Cat. No.: B10972082
M. Wt: 284.11 g/mol
InChI Key: BGOQORRRTWIYMF-UHFFFAOYSA-N
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Description

5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a pyrazole ring, and a furan ring, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone or α,β-unsaturated carbonyl compound.

    Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a 1,4-dicarbonyl compound.

    Coupling Reaction: The final step involves coupling the brominated pyrazole with the furan ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furamide: Lacks the pyrazole ring, making it less versatile in certain applications.

    N-[(1-Methyl-1H-pyrazol-5-yl)methyl]-2-furamide:

Uniqueness

5-BROMO-N-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-FURAMIDE is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

5-bromo-N-[(2-methylpyrazol-3-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C10H10BrN3O2/c1-14-7(4-5-13-14)6-12-10(15)8-2-3-9(11)16-8/h2-5H,6H2,1H3,(H,12,15)

InChI Key

BGOQORRRTWIYMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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